What are the physical and chemical properties of Hexacosanal?
What are the physical and chemical properties of Hexacosanal?
An In-depth Technical Guide on the Physical and Chemical Properties of Hexacosanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexacosanal (C₂₆H₅₂O) is a long-chain saturated fatty aldehyde. It exists naturally as a minor component in some plant waxes, such as barley leaf wax, and has been identified in various organisms.[1] As a long-chain aliphatic aldehyde, its physical and chemical characteristics are largely dictated by its 26-carbon chain and terminal aldehyde functional group. This document provides a comprehensive overview of the known physical and chemical properties of Hexacosanal, details on experimental methodologies for its characterization, and a logical workflow for its analysis.
Chemical and Physical Properties
Hexacosanal is a solid at room temperature.[1] Its long hydrocarbon tail renders it nonpolar, while the terminal aldehyde group provides a site for chemical reactivity and introduces a slight polarity.
General Properties
The fundamental identification and structural properties of Hexacosanal are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | hexacosanal | [1] |
| Synonyms | n-Hexacosanal, Ceraldehyde | [1] |
| CAS Number | 26627-85-0 | [1][2][3] |
| Molecular Formula | C₂₆H₅₂O | [1][2][3] |
| Molecular Weight | 380.7 g/mol | [1] |
| Physical Description | Solid | [1] |
Quantitative Physical Data
The following table outlines the key quantitative physical properties of Hexacosanal. It is important to note that while some properties have been determined experimentally, others are based on computational models due to the compound's high molecular weight and low volatility.
| Property | Value | Method/Source |
| Melting Point | 73 - 73.5 °C | Experimental (HMDB)[1] |
| Boiling Point | 446.9 ± 12.0 °C at 760 mmHg | Calculated (ChemSpider) |
| logP (Octanol/Water) | 9.568 | Calculated (Crippen)[4] |
| Water Solubility | log₁₀WS = -9.99 (mol/L) | Calculated (Crippen)[4] |
| Kovats Retention Index | Standard non-polar: 2815, 2830, 2833.5 | Experimental (NIST)[1][3] |
Solubility Profile: Due to its very long alkyl chain, Hexacosanal is practically insoluble in water.[4] It is expected to be soluble in non-polar organic solvents such as hexane (B92381), chloroform, and benzene, a characteristic typical of long-chain lipids.[5]
Spectroscopic Data Profile
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong C-H stretching vibrations around 2850-2960 cm⁻¹. The most characteristic peaks for the aldehyde group would be a sharp C=O stretch at approximately 1720-1740 cm⁻¹ and two distinct C-H stretching peaks for the aldehyde proton (formyl group) around 2720 cm⁻¹ and 2820 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum would be dominated by a large signal from the methylene (B1212753) (-CH₂-) protons of the long alkyl chain, appearing as a broad multiplet around 1.25 ppm. The terminal methyl (-CH₃) group would appear as a triplet around 0.88 ppm. The most downfield and characteristic signal would be the aldehyde proton (-CHO), appearing as a triplet around 9.76 ppm. The methylene group adjacent to the carbonyl (α-carbon) would appear as a multiplet around 2.42 ppm.
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¹³C NMR: The carbonyl carbon of the aldehyde group would be the most downfield signal, expected around 202 ppm. The spectrum would also feature a series of signals for the methylene carbons between approximately 22 and 32 ppm and a terminal methyl carbon signal around 14 ppm.
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Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 380.7 would be expected, though it may be weak. The fragmentation pattern would be characteristic of a long-chain aldehyde, showing a series of fragment ions separated by 14 Da (corresponding to CH₂ units). A prominent McLafferty rearrangement peak would also be anticipated.
Experimental Protocols
The following sections describe standard methodologies for determining the physical and chemical properties of a long-chain aldehyde like Hexacosanal.
Melting Point Determination (Capillary Method)
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Sample Preparation: A small amount of finely powdered, dry Hexacosanal is packed into a capillary tube to a height of 2-3 mm.
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Apparatus: The capillary tube is placed in a calibrated melting point apparatus.
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Heating: The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
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Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. This range represents the melting point.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a primary technique for separating and identifying volatile and semi-volatile compounds.
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Sample Preparation: A dilute solution of Hexacosanal is prepared in a volatile organic solvent (e.g., hexane or chloroform) at a concentration of approximately 1 mg/mL.
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GC Conditions:
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Injector: Split/splitless injector, typically set to 280-300 °C.
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Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separating long-chain hydrocarbons.
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Oven Program: An initial temperature of ~100 °C is held for 1-2 minutes, followed by a temperature ramp of 10-20 °C/min up to a final temperature of ~320 °C, which is then held for several minutes to ensure elution.
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Carrier Gas: Helium or hydrogen at a constant flow rate.
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MS Conditions:
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Ionization: Electron Ionization (EI) at a standard energy of 70 eV.
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Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer scans a mass range from m/z 40 to 600.
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Data Analysis: The resulting chromatogram identifies the retention time of the compound, and the mass spectrum is used to confirm its molecular weight and fragmentation pattern, which can be compared against spectral libraries like NIST.[3]
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Spectroscopic Characterization Workflow
The structural elucidation of Hexacosanal relies on a combination of spectroscopic techniques.
Caption: Workflow for the physical and structural analysis of Hexacosanal.
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Infrared (IR) Spectroscopy Protocol (ATR Method):
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Background Scan: A background spectrum of the empty Attenuated Total Reflectance (ATR) crystal is recorded.
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Sample Application: A small amount of the solid Hexacosanal sample is placed directly onto the ATR crystal, and firm pressure is applied using a press to ensure good contact.
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Data Acquisition: The sample spectrum is acquired. The background is automatically subtracted by the instrument software.
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Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the aldehyde and alkyl functional groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:
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Sample Preparation: Approximately 5-10 mg of Hexacosanal is dissolved in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).
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Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to optimize homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
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Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline-corrected. The chemical shifts (δ), signal integrations (for ¹H), and coupling patterns are analyzed to confirm the molecular structure.
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References
- 1. Hexacosanal | C26H52O | CID 3084462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Hexacosanal [webbook.nist.gov]
- 4. hexacosanal (CAS 26627-85-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Hexacosane | C26H54 | CID 12407 - PubChem [pubchem.ncbi.nlm.nih.gov]
